molecular formula C9H7ClN2O2 B578495 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester CAS No. 1222709-26-3

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester

Cat. No.: B578495
CAS No.: 1222709-26-3
M. Wt: 210.617
InChI Key: SJCQUGSREGREKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester typically involves the following steps :

    Starting Materials: The synthesis begins with pyrazole and pyridine derivatives.

    Cyclization: The chlorinated intermediate undergoes cyclization with a pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrazolopyridine derivatives.

    Oxidation: Formation of pyrazolopyridine oxides.

    Reduction: Formation of reduced pyrazolopyridine derivatives.

    Hydrolysis: Formation of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid.

Scientific Research Applications

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

Comparison with Similar Compounds

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester can be compared with other similar compounds in the pyrazolopyridine family :

    6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activities.

    6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester: Contains a fluorine atom, which can affect its chemical properties and interactions with biological targets.

    6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester: Substitution with a methyl group, influencing its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCQUGSREGREKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680530
Record name Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222709-26-3
Record name Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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